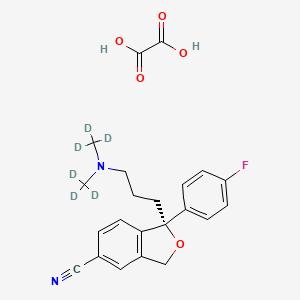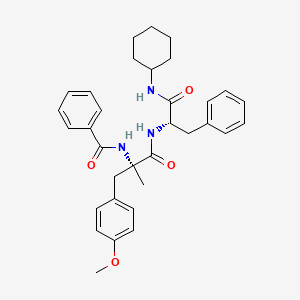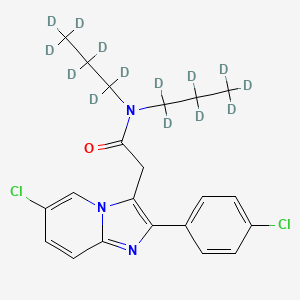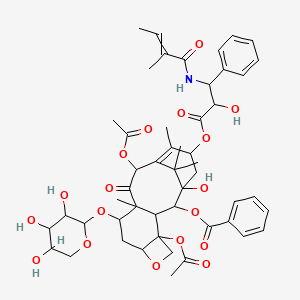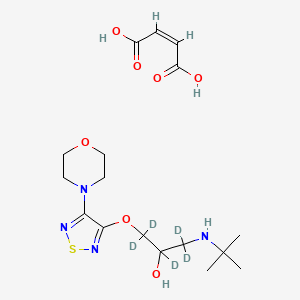
9-Carboxy-10-methylacridinium Trifluoromethanesulfonic Acid Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Carboxy-10-methylacridinium trifluoromethanesulfonic acid salt is a derivative of acridine, a heterocyclic organic compound. This compound is known for its chemiluminogenic properties, making it valuable in various scientific and industrial applications . The presence of the carboxyl group and the trifluoromethanesulfonic acid salt enhances its stability and reactivity, making it a subject of interest in chemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-carboxy-10-methylacridinium trifluoromethanesulfonic acid salt involves the reaction of 9-carboxy-10-methylacridinium chloride with trifluoromethanesulfonic acid . The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. The process involves:
- Dissolving 9-carboxy-10-methylacridinium chloride in an appropriate solvent.
- Adding trifluoromethanesulfonic acid to the solution.
- Stirring the mixture at a specific temperature and time to allow the reaction to proceed.
- Isolating the product through crystallization or other purification methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems are employed to maintain consistent quality and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
9-Carboxy-10-methylacridinium trifluoromethanesulfonic acid salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the acridinium ring or the carboxyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of acridone derivatives, while reduction can yield acridine derivatives with modified functional groups .
Applications De Recherche Scientifique
9-Carboxy-10-methylacridinium trifluoromethanesulfonic acid salt has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 9-carboxy-10-methylacridinium trifluoromethanesulfonic acid salt involves its ability to emit light upon chemical reaction. This chemiluminescence is a result of the excitation of electrons in the acridinium ring, followed by the release of energy as light when the electrons return to their ground state . The molecular targets and pathways involved in this process are primarily related to the interaction of the compound with specific reagents that trigger the luminescent reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Carboxy-10-methylacridinium chloride: Similar in structure but differs in the counter ion, affecting its solubility and reactivity.
Acridine orange: Another acridine derivative used in biological staining and fluorescence microscopy.
Acridone: A structurally related compound with different chemical properties and applications.
Uniqueness
9-Carboxy-10-methylacridinium trifluoromethanesulfonic acid salt is unique due to its enhanced stability and chemiluminescent properties compared to other acridine derivatives. The presence of the trifluoromethanesulfonic acid salt contributes to its distinct reactivity and solubility, making it particularly useful in specific scientific and industrial applications .
Propriétés
IUPAC Name |
10-methylacridin-10-ium-9-carboxylic acid;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2.CHF3O3S/c1-16-12-8-4-2-6-10(12)14(15(17)18)11-7-3-5-9-13(11)16;2-1(3,4)8(5,6)7/h2-9H,1H3;(H,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEHDFCQWQWSOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)O.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


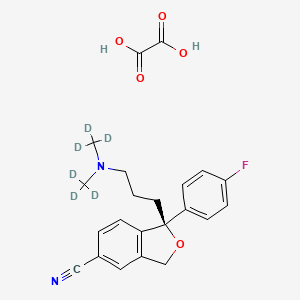
![[3-[3,4-Bis(ethoxymethoxy)phenyl]oxiranyl][2,4,6-tris(ethoxymethoxy)phenyl]methanone](/img/structure/B564238.png)
